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Introduction
The P2X4 receptor, an ATP-gated cation channel, is a critical component of purinergic

signaling, which plays a pivotal role in modulating immune responses.[1][2] Extracellular ATP,

often released during cellular stress, damage, or activation, acts as a danger signal that, by

activating P2X receptors on immune cells, can trigger a cascade of events including cell

migration, cytokine release, and phagocytosis.[2] Among the P2X family, the P2X4 receptor is

distinguished by its widespread expression across various immune cell lineages and its unique

subcellular localization, predominantly within lysosomal compartments in resting cells.[1][3]

This technical guide provides an in-depth overview of P2X4 receptor expression in immune

cells, associated signaling pathways, and detailed experimental protocols for its study, aimed at

researchers, scientists, and drug development professionals.

P2X4 Receptor Expression in Immune Cells
The P2X4 receptor is expressed on a wide array of immune cells, with its expression level and

subcellular localization often changing upon cell activation. This differential expression is critical

to the cell-specific functions of the receptor.

Myeloid Cells
Myeloid cells, including macrophages, microglia, dendritic cells, neutrophils, eosinophils, and

mast cells, are key players in both innate and adaptive immunity, and many of these express

the P2X4 receptor.
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Macrophages and Microglia: P2X4 receptors are well-documented in macrophages and their

central nervous system counterparts, microglia. In these cells, P2X4 is implicated in

neuroinflammatory responses and chronic pain. Upon activation, such as with

lipopolysaccharide (LPS), microglia can upregulate P2X4 receptor expression.

Dendritic Cells (DCs): Dendritic cells express P2X4 receptors, which are involved in the

regulation of cytokine release, particularly in synergy with the P2X7 receptor.

Neutrophils: The role of P2X4 receptors in neutrophils is an emerging area of research, with

studies suggesting their involvement in neutrophil chemoattraction.

Eosinophils, Basophils, and Mast Cells: Eosinophils exhibit the highest surface expression of

P2X4 among peripheral blood leukocytes. Mast cells also express P2X4 receptors, where

their activation can enhance degranulation in response to other stimuli.

Lymphoid Cells
Lymphoid cells, including T and B lymphocytes, also express P2X4 receptors, which contribute

to their activation and function.

T Lymphocytes: P2X4 receptors are involved in T cell activation, with evidence suggesting

their role in calcium signaling and cytokine production.

B Lymphocytes: While P2X4 expression is detected on B cells, its functional role in this cell

type is less well-characterized compared to other immune cells.

Quantitative Data on P2X4 Receptor Expression
Summarizing the quantitative expression of the P2X4 receptor across different immune cells is

crucial for understanding its potential physiological impact. The following tables provide a

synopsis of available quantitative data.

Table 1: Relative P2X4 Protein Expression on Human
Peripheral Blood Leukocytes
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Immune Cell Type
Relative P2X4 Surface
Expression Level

Data Source

Eosinophils High Flow Cytometry

Neutrophils Intermediate Flow Cytometry

Monocytes Intermediate Flow Cytometry

Basophils Low Flow Cytometry

B Cells Low Flow Cytometry

T Cells Near Absent Flow Cytometry

Data is based on a qualitative ranking from flow cytometry studies.

Table 2: P2X4 mRNA and Protein Expression Changes
Upon Immune Cell Activation

Immune
Cell Type

Stimulus
Fold
Change
(mRNA)

Fold
Change
(Protein)

Method Reference

Microglia

(C8-B4 cells)
Activation

2.4-fold

increase

~3.5-fold

increase (cell

surface)

qPCR,

Protein Assay

CD8+ T cells
TCR

stimulation
-

Nur77 MFI

reduced from

893 to 684 in

P2rx4-/-

Flow

Cytometry

P2X4 Receptor Signaling Pathways in Immune Cells
Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective

cation channel, resulting in an influx of Na⁺ and Ca²⁺. This initial event triggers diverse

downstream signaling cascades that are cell-type specific.

Macrophage/Microglia Signaling
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In macrophages and microglia, P2X4 receptor activation is strongly linked to pro-inflammatory

responses and neuropathic pain. The signaling cascade often involves:

ATP Binding and Channel Opening: Extracellular ATP binds to the P2X4 receptor.

Cation Influx: Influx of Ca²⁺ and Na⁺ into the cell.

Downstream Signaling: Activation of intracellular signaling pathways, such as p38 MAPK.

Effector Functions: Release of inflammatory mediators like prostaglandin E₂ (PGE₂) and

brain-derived neurotrophic factor (BDNF).

Plasma MembraneExtracellular Intracellular

P2X4 Receptor Ca²⁺ InfluxATP p38 MAPK BDNF, PGE₂ Release

Click to download full resolution via product page

P2X4 signaling in macrophages/microglia.

T Cell Signaling
In T lymphocytes, P2X4 receptor signaling is implicated in the amplification of T cell receptor

(TCR) signaling and subsequent activation.

Basal Activity and TCR Stimulation: Basal ATP release maintains a low level of P2X4 activity.

Upon TCR stimulation, ATP release is increased.

P2X4 and P2X7 Co-activation: Both P2X4 and the less sensitive P2X7 receptor are

activated, leading to Ca²⁺ influx.

Ca²⁺ Microdomains: Formation of Ca²⁺ microdomains near the plasma membrane.

Downstream Activation: This initial Ca²⁺ signal contributes to global Ca²⁺ responses and the

activation of transcription factors like NFAT, leading to cytokine production (e.g., IFN-γ) and

proliferation.
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P2X4 signaling in T cells.

Mast Cell Signaling
In mast cells, P2X4 receptor activation alone does not typically induce degranulation but can

synergize with other signals to enhance this process.

ATP and Co-stimulus: Extracellular ATP activates P2X4 receptors, while a co-stimulus (e.g.,

prostaglandins via EP3 receptors) activates a G-protein coupled receptor.

Parallel Signaling: P2X4 activation leads to Ca²⁺ influx, while the GPCR activates pathways

such as PI3K.

Synergistic Degranulation: The convergence of these two pathways leads to a synergistic

enhancement of mast cell degranulation.
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P2X4 signaling in mast cells.

Experimental Protocols
Accurate and reproducible methods are essential for studying P2X4 receptor expression and

function. This section provides detailed protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for P2X4 mRNA
Expression
This protocol outlines the steps for quantifying P2X4 mRNA levels in isolated immune cells.

1. RNA Isolation:

Isolate total RNA from purified immune cell populations (e.g., macrophages, T cells) using a

commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the

manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g.,

High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the

manufacturer's protocol.
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3. qPCR Reaction:

Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., PowerUp

SYBR Green Master Mix, Applied Biosystems).

A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 1 µL of forward

primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of

nuclease-free water.

Human P2RX4 Primers:

Forward: 5'-GTGGCGGATTATGTGATACCAGC-3'

Reverse: 5'-CACACAGTGGTCGCATCTGGAA-3'

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling Conditions:

Perform the qPCR on a real-time PCR system with the following cycling conditions:

Initial denaturation: 95°C for 10 minutes.

40 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Melt curve analysis to ensure product specificity.

5. Data Analysis:

Calculate the relative expression of P2X4 mRNA using the 2-ΔΔCt method.
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Workflow for qPCR analysis of P2X4 mRNA.

Western Blotting for P2X4 Protein Expression
This protocol details the detection and semi-quantification of P2X4 protein in immune cell

lysates.

1. Protein Extraction:

Lyse isolated immune cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.
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Quantify protein concentration using a BCA assay.

2. SDS-PAGE:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins on a 10% SDS-polyacrylamide gel.

3. Protein Transfer:

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer

system.

4. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against P2X4 (e.g., rabbit anti-P2X4)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

5. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image

the blot.

Use a loading control (e.g., β-actin, GAPDH) for normalization.
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Workflow for Western blot analysis of P2X4.

Flow Cytometry for P2X4 Surface Expression
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This protocol describes the analysis of P2X4 expression on the surface of immune cells.

1. Cell Preparation:

Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of

interest.

Adjust cell concentration to 1 x 10⁷ cells/mL in flow cytometry staining buffer.

2. Fc Receptor Blocking:

Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc

blocking reagent for 10 minutes.

3. Surface Staining:

Stain cells with a fluorochrome-conjugated anti-P2X4 antibody (e.g., PE-conjugated anti-

human P2X4) and antibodies against other cell surface markers to identify specific immune

cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

Incubate for 30 minutes at 4°C in the dark.

4. Washing:

Wash the cells twice with flow cytometry staining buffer.

5. Data Acquisition and Analysis:

Acquire data on a flow cytometer.

Analyze the data using appropriate software to determine the percentage of P2X4-positive

cells and the mean fluorescence intensity (MFI) within each immune cell population.
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Workflow for flow cytometry analysis of P2X4.

Immunohistochemistry (IHC) for P2X4 in Tissues
This protocol is for the localization of P2X4-expressing immune cells within tissue sections.

1. Tissue Preparation:
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Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.

Cut 5 µm sections and mount on slides.

2. Deparaffinization and Rehydration:

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to

water.

3. Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

4. Staining:

Block endogenous peroxidase activity with 3% H₂O₂.

Block non-specific binding with normal serum.

Incubate with a primary antibody against P2X4 overnight at 4°C.

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

Develop the signal with a chromogen such as DAB.

Counterstain with hematoxylin.

5. Imaging:

Dehydrate, clear, and mount the slides.

Image using a bright-field microscope.

Conclusion
The P2X4 receptor is a multifaceted purinergic receptor with diverse and significant roles in the

function of the immune system. Its expression across a wide range of immune cells and its

dynamic regulation upon activation underscore its importance in both physiological and

pathological immune responses. This technical guide provides a comprehensive resource for
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researchers, summarizing the current knowledge of P2X4 expression and signaling in immune

cells and offering detailed protocols for its investigation. A deeper understanding of the P2X4

receptor in the immune context holds promise for the development of novel therapeutic

strategies for a variety of inflammatory and autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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